molecular formula C21H17N3O3 B2378267 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 897615-60-0

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2378267
CAS No.: 897615-60-0
M. Wt: 359.385
InChI Key: OVZRUSQUBSVEMQ-UHFFFAOYSA-N
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Description

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with naphthalene-1-acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide.

    Reduction: Formation of N-(5-(4-methoxyphenyl)-1,3,4-dihydro-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide can be compared with other oxadiazole derivatives, such as:

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
  • N-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide

These compounds share similar structural features but differ in their substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and physical properties. For instance, the methoxy group in this compound may enhance its electron-donating ability, thereby affecting its interaction with molecular targets and overall biological activity.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-23-24-21(27-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRUSQUBSVEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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